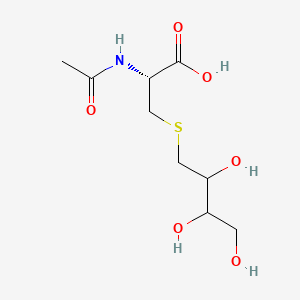

S-(2,3,4-Trihydroxybutyl)mercapturic Acid

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of S-(2,3,4-Trihydroxybutyl)mercapturic Acid typically involves the reaction of L-cysteine with N-acetyl-S-(2,3,4-trihydroxybutyl) derivatives . The reaction conditions often include the use of solvents like water or ethanol and may require specific pH adjustments to facilitate the reaction .

Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .

化学反应分析

Types of Reactions: S-(2,3,4-Trihydroxybutyl)mercapturic Acid can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.

Reduction: Reduction reactions can convert disulfides back to thiols.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride are often used.

Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions.

Major Products:

Oxidation: Disulfides or sulfoxides.

Reduction: Thiols.

Substitution: Various substituted mercapturic acids.

科学研究应用

Biomarker for Environmental Exposure

S-(2,3,4-Trihydroxybutyl)mercapturic acid is predominantly utilized as a biomarker for monitoring exposure to 1,3-butadiene. The compound is formed through the mercapturic acid pathway, where 1,3-butadiene undergoes metabolic conversion via glutathione conjugation. This pathway leads to the formation of several mercapturic acids, including this compound .

Quantitative Analysis

Recent studies have developed sensitive analytical methods for quantifying this metabolite in human urine. For instance, a method utilizing isotope dilution ultrahigh performance liquid chromatography-tandem mass spectrometry has demonstrated high recovery rates (87.1% to 107.9%) and low limits of detection (0.14 ng/mL) . This precision makes it suitable for epidemiological studies assessing the health impacts of environmental pollutants.

Health Risk Assessment

The presence of this compound in urine can indicate significant exposure to 1,3-butadiene and assist in evaluating health risks associated with such exposure. Research has shown that individuals exposed to secondhand smoke exhibit increased levels of this metabolite .

Case Study: Secondhand Smoke Exposure

In a study involving nonsmokers exposed to secondhand smoke in vehicles, researchers measured urinary levels of various mercapturic acid metabolites before and after exposure. Results indicated that levels of this compound increased significantly post-exposure, highlighting its utility in assessing the impact of environmental tobacco smoke on health .

Occupational Safety Monitoring

Given its role as a biomarker for 1,3-butadiene exposure, this compound is also crucial in occupational health settings. Workers in industries where 1,3-butadiene is prevalent can be monitored for this metabolite to evaluate potential health risks associated with long-term exposure.

Research Findings

A comprehensive profiling study of urinary mercapturic acids identified this compound among other metabolites as part of a broader assessment of exposure to volatile organic compounds (VOCs). This profiling aids in understanding the cumulative risk posed by multiple VOCs present in industrial environments .

Regulatory Implications

The identification and quantification of this compound have implications for regulatory frameworks aimed at reducing human exposure to carcinogenic substances like 1,3-butadiene. Regulatory agencies can utilize data on this metabolite to establish guidelines and limit values for permissible exposure levels in occupational and environmental settings.

作用机制

The mechanism of action of S-(2,3,4-Trihydroxybutyl)mercapturic Acid involves its interaction with cellular proteins and enzymes. It is believed to exert its effects through the formation of adducts with nucleophilic sites on proteins, thereby altering their function . The molecular targets and pathways involved include detoxification pathways mediated by glutathione S-transferases .

相似化合物的比较

- S-(2-Hydroxyethyl)mercapturic Acid

- S-(2,3-Dihydroxypropyl)mercapturic Acid

- S-(2,3,4-Trihydroxybutyl)mercapturic Acid (Mixture of Diastereomers)

Comparison: this compound is unique due to its specific structure, which includes three hydroxyl groups on the butyl chain. This structural feature may influence its reactivity and interactions with biological molecules, making it distinct from other mercapturic acids .

生物活性

S-(2,3,4-Trihydroxybutyl)mercapturic acid (THBMA) is a significant metabolite associated with the detoxification of 1,3-butadiene (BD), a known human carcinogen found in cigarette smoke and automobile exhaust. Understanding the biological activity of THBMA is crucial for assessing its role as a biomarker for exposure to BD and its potential implications for human health.

Mechanism of Formation

Genotoxicity

Research indicates that BD and its metabolites, including THBMA, can form DNA adducts, which are critical in understanding their genotoxic potential. The epoxides generated during BD metabolism are direct-acting mutagens capable of inducing DNA damage. Studies have shown that THBMA serves as a biomarker for BD exposure and reflects the extent of genotoxicity associated with BD metabolites .

Biomarker Utility

THBMA has been identified as a reliable biomarker for monitoring human exposure to BD. Its presence in urine correlates with exposure levels, making it useful in occupational and environmental health studies. The quantitative analysis of THBMA in biological samples provides insights into the metabolic processing of BD and helps assess the associated health risks .

Study on Human Exposure

A pivotal study analyzed urinary samples from individuals exposed to BD, measuring levels of THBMA alongside other mercapturic acids. The findings demonstrated that THBMA was detectable in urine samples from smokers and individuals exposed to vehicle emissions, indicating its role as a marker for environmental exposure .

Animal Studies

Comparative Analysis of Mercapturic Acids

The following table summarizes key mercapturic acids related to 1,3-butadiene metabolism:

| Mercapturic Acid | Chemical Structure | Formation Pathway | Biological Significance |

|---|---|---|---|

| Monohydroxybutenyl | N-acetyl-S-1-(hydroxymethyl-2-propenyl)-l-cysteine | GSH conjugation of 3,4-epoxy-1-butene | Biomarker for low-level exposure |

| Dihydroxybutyl | N-acetyl-S-2-(hydroxymethyl-3-propenyl)-l-cysteine | Further oxidation of monohydroxybutenyl | Indicates higher exposure levels |

| Trihydroxybutyl | N-acetyl-S-4-(hydroxy-2-buten-1-yl)-l-cysteine | Final product from multiple pathways | Key biomarker for genotoxicity assessment |

属性

IUPAC Name |

(2R)-2-acetamido-3-(2,3,4-trihydroxybutylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6S/c1-5(12)10-6(9(15)16)3-17-4-8(14)7(13)2-11/h6-8,11,13-14H,2-4H2,1H3,(H,10,12)(H,15,16)/t6-,7?,8?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRUOXFPDCTBCA-KKMMWDRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC(C(CO)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCC(C(CO)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676177 | |

| Record name | N-Acetyl-S-(2,3,4-trihydroxybutyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219965-90-9 | |

| Record name | N-Acetyl-S-(2,3,4-trihydroxybutyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。